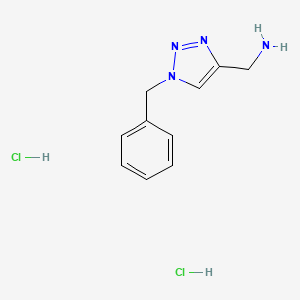

(1-Benzyltriazol-4-yl)methanamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

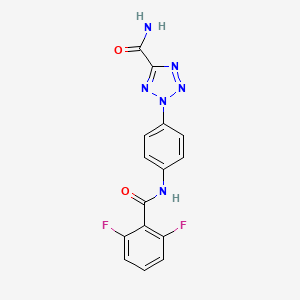

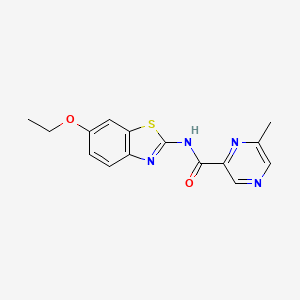

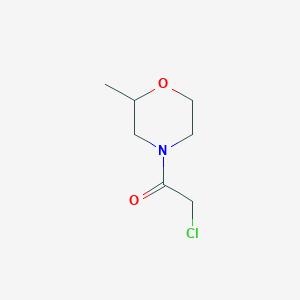

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, the synthesis of a related compound was reported using 1H NMR and 13C NMR . The chemical formula of the synthesized compound was C19H15FN4S, and the exact mass was 350.1001 .Molecular Structure Analysis

The molecular weight of “(1-Benzyltriazol-4-yl)methanamine;dihydrochloride” is 261.15 . The InChI code is 1S/C10H12N4.2ClH/c11-6-10-8-14 (13-12-10)7-9-4-2-1-3-5-9;;/h1-5,8H,6-7,11H2;2*1H .Physical And Chemical Properties Analysis

“(1-Benzyltriazol-4-yl)methanamine;dihydrochloride” is a powder at room temperature .Scientific Research Applications

Apoptosis Inducing Ability

This compound has been used in the design and synthesis of substituted (1- (benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone conjugates. These conjugates have been studied for their apoptosis inducing ability . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, and it’s a crucial process in cancer treatment.

Tubulin Polymerization Inhibition

The same conjugates mentioned above have also been studied for their ability to inhibit tubulin polymerization . Tubulin is a protein that is an essential component of microtubules, which are a component of the cell’s cytoskeleton. Inhibiting its polymerization can disrupt the formation of the cytoskeleton, which can lead to cell death.

Cytotoxic Activity

These conjugates have been screened for their in vitro cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . Cytotoxic compounds are often used in cancer treatment to kill cancer cells.

Ligand Design

The tris(1,2,3-triazol-4-yl)methane framework of this compound offers a highly versatile architecture for ligand design . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. This has applications in many areas of chemistry, including medicinal chemistry and materials science.

Synthesis of Homoleptic Complexes

This compound has been used in the synthesis and characterisation of group 8 tris(1-benzyl-1,2,3-triazol-4-yl)-p-anisolylmethane complexes . Homoleptic complexes are coordination compounds where a metal is bound to only one kind of ligand.

Photophysical Properties

The homoleptic complexes mentioned above have been explored for their photophysical properties . These properties are important in many areas of research, including the development of new materials for optoelectronics and solar energy conversion.

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various cellular targets .

Mode of Action

It’s worth noting that similar compounds have been shown to induce apoptosis and inhibit tubulin polymerization . This suggests that EN300-7438589 might interact with its targets in a similar manner, leading to changes in cell function and viability.

Biochemical Pathways

Based on the potential mode of action, it can be inferred that the compound might affect pathways related to cell division and apoptosis .

Result of Action

Similar compounds have been shown to induce apoptosis and inhibit cell division , suggesting that EN300-7438589 might have similar effects.

properties

IUPAC Name |

(1-benzyltriazol-4-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9;;/h1-5,8H,6-7,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFINCNNIHFCCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzyltriazol-4-yl)methanamine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500512.png)

![N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2500513.png)

![4-chloro-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500519.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500530.png)

![(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2500532.png)